2-Amino-3-thien-2-ylpropan-1-OL hydrochloride
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Overview
Description
2-Amino-3-thien-2-ylpropan-1-OL hydrochloride: is a chemical compound with the molecular formula C7H12ClNOS and a molecular weight of 193.69 g/mol . This compound is characterized by the presence of an amino group, a thiophene ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride typically involves the reaction of thiophene derivatives with appropriate amino alcohols under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The thiophene ring can participate in substitution reactions, where hydrogen atoms are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) are employed under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or amides.
Substitution: Formation of halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Chemistry: 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amino acids.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The thiophene ring contributes to the compound’s stability and reactivity, enhancing its effectiveness in different applications.
Comparison with Similar Compounds
- 2-Amino-3-thien-2-ylpropan-1-OL
- 2-Amino-3-thien-2-ylpropan-1-OL acetate
- 2-Amino-3-thien-2-ylpropan-1-OL sulfate
Comparison:
- 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds.
- The presence of the hydrochloride group also influences the compound’s reactivity and interaction with molecular targets, making it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-3-thiophen-2-ylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS.ClH/c8-6(5-9)4-7-2-1-3-10-7;/h1-3,6,9H,4-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBWOZRAYPRNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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